molecular formula C18H24OS2Si2 B8298067 4,6-Bis(trimethylsilyl)thianthrene 5-oxide CAS No. 135489-45-1

4,6-Bis(trimethylsilyl)thianthrene 5-oxide

Cat. No. B8298067
M. Wt: 376.7 g/mol
InChI Key: BLSXZUVNKIFBKY-UHFFFAOYSA-N
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Patent
US07138075B2

Procedure details

To a stirred solution of thianthrene-5-oxide (9.40 g, 40.5 mmole) in THF (200 mL), lithium diisopropylamide (prepared by the addition of n-butyl lithium (1.6 M, 64.0 mL, 101 mmole) to a solution of diisopropylamine (14.2 mL, 101 mmole) at −78° C.) in THF (100 mL) was added in portion at −78° C. under inert atmosphere. The reaction mixture was stirred at this temperature for 4 hrs and became dark green. Chlorotrimethylsilane (12.8 mL, 101 mmole) was then added to the cold solution. The solution was then turned into yellowish brown, warmed back to room temperature, and stirred overnight. Water (100 mL) was then added to the reaction mixture to quench the excess base. The solvent was removed and the crude mixture was redissolved in ether. The aqueous layer was extracted by ether and the organic layers were combined. It was further washed by water, brine, and dried with MgSO4. The solvent was then removed in vacuo. The crude product was further purified by column chromatography (hexane/CH2Cl2 4/1, and then 2/1) to afford light yellow crystals (5.50 g, 36%). mp 210˜211° C. (lit. 213˜214° C.). 1H NMR (300 MHz, CDCl3) δ: 7.69 (dd, 2H, J=7.8, 1.5 Hz), 7.60 (dd, 2H, J=7.8, 1.5 Hz), 7.41 (dd, 2H, J=7.8, 7.8 Hz), 0.57 (s, 18H). 13C NMR (125 MHz, CDCl3) δ: 144.1, 140.9, 134.0, 133.8, 129.9, 129.3, 1.55. HR-MS (ESI): calcd. for C18H24OS2Si2+Na 399.0699 [(M+Na)+]. found 399.0690.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6](=[O:15])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.C(NC(C)C)(C)C.Cl[Si:29]([CH3:32])([CH3:31])[CH3:30]>C1COCC1.C([N-]C(C)C)(C)C.[Li+].O>[CH3:30][Si:29]([CH3:32])([CH3:31])[C:4]1[C:5]2[S:6](=[O:15])[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][C:8]=3[Si:29]([CH3:32])([CH3:31])[CH3:30])[S:13][C:14]=2[CH:1]=[CH:2][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C1=CC=CC=2S(C3=CC=CC=C3SC12)=O
Name
Quantity
64 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
14.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portion at −78° C. under inert atmosphere
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench the excess base
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the crude mixture was redissolved in ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted by ether
WASH
Type
WASH
Details
It was further washed by water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by column chromatography (hexane/CH2Cl2 4/1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C[Si](C1=CC=CC=2SC3=CC=CC(=C3S(C12)=O)[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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